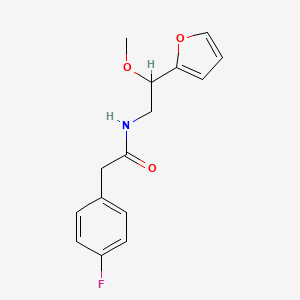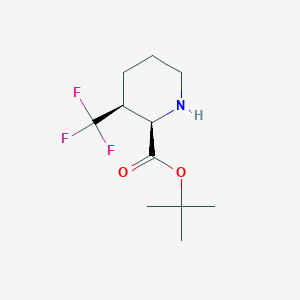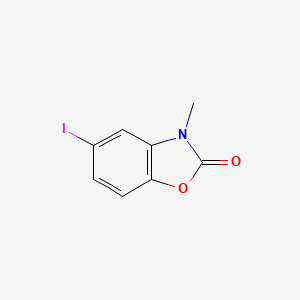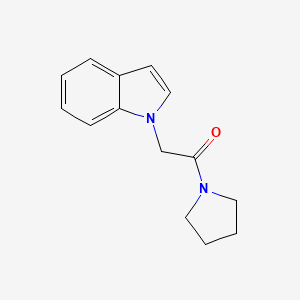![molecular formula C16H13N3O3 B3007348 (E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide CAS No. 2321343-06-8](/img/structure/B3007348.png)
(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidines can be synthesized through various methods. Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results . Ab initio UHF calculations predicted the neutral azetidin-1-yl radical to have a puckered ring structure .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Discovery
(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide is part of a class of chemicals that can be synthesized using a radical addition method known as the Minisci reaction. This method is instrumental in introducing oxetane or azetidine groups into heteroaromatic systems, which are significant in drug discovery. This process has been used in the synthesis of several important pharmaceuticals, including the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Antimicrobial and Antitubercular Activities
Research has demonstrated that azetidinone analogues, like those derived from (E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide, can exhibit significant antimicrobial and antitubercular activities. For instance, pyrimidine-azetidinone analogues have shown promising results against bacterial and fungal strains, and even in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Synthesis of Novel Compounds for Pharmacological Studies
The compound is also a precursor in the synthesis of various novel compounds. For example, derivatives of 2-azetidinone have been synthesized and showed excellent antibacterial and antifungal activities, indicating their potential in pharmacological applications (Ayyash & Habeeb, 2019).
Anticonvulsant and Anti-inflammatory Applications
Further applications include the potential use in anticonvulsant and anti-inflammatory treatments. Synthesized azetidinone derivatives have shown promise in central nervous system depressant tests and specific models for seizure and neurotoxicity screening (Ghodke et al., 2017). Additionally, indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, showing potential for use in this area as well (Kalsi et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-9-12(15(18)20)7-11-6-10-2-3-13(19-4-1-5-19)8-14(10)22-16(11)21/h2-3,6-8H,1,4-5H2,(H2,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUFSVRPYXSWCJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131953035 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)



![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)